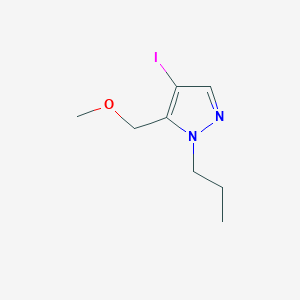

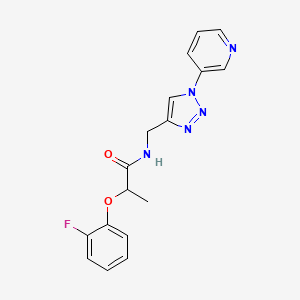

![molecular formula C19H22ClFN2OS B2757938 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-02-9](/img/structure/B2757938.png)

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (CPSF-FPP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPSF-FPP has been found to possess a range of biochemical and physiological effects that could be useful in a variety of laboratory experiments.

Scientific Research Applications

Analytical Method Development

- Liquid Chromatography Applications : A study by El-Sherbiny et al. (2005) discussed the use of micellar and microemulsion liquid chromatography for analyzing flunarizine hydrochloride and its degradation products. This compound is structurally similar to 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, indicating potential applications in analytical chemistry (El-Sherbiny et al., 2005).

Pharmaceutical Research

- Antimicrobial Activity : Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides, exhibiting antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds with similar structures (Wang et al., 2011).

- Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) explored the synthesis and biological activity of derivatives similar to 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, finding significant anticancer and antituberculosis effects (Mallikarjuna et al., 2014).

Chemical Synthesis and Photochemistry

- Catalytic Synthesis : Forrat et al. (2007) discussed the catalytic enantioselective synthesis of a related compound, indicating potential for efficient synthesis methods (Forrat et al., 2007).

- Photochemical Reactions : Mella et al. (2001) studied the photochemistry of a structurally similar compound, ciprofloxacin, in aqueous solutions, which could be relevant for understanding the photochemical properties of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (Mella et al., 2001).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of similar piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . This might suggest that the compound could interact with its targets through similar chemical reactions, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

1-(2-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2OS/c20-18-3-1-2-4-19(18)25-14-17(24)13-22-9-11-23(12-10-22)16-7-5-15(21)6-8-16/h1-8,17,24H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGNGFJSYNQYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

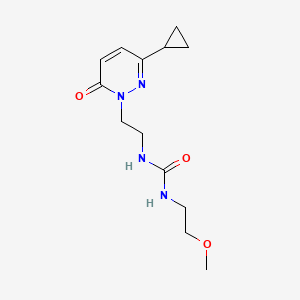

![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)

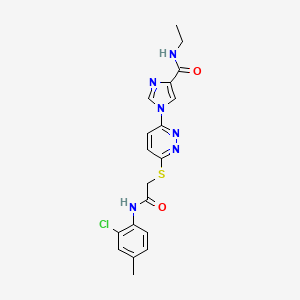

![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid](/img/structure/B2757864.png)

![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)

![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)

![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)

![3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B2757878.png)